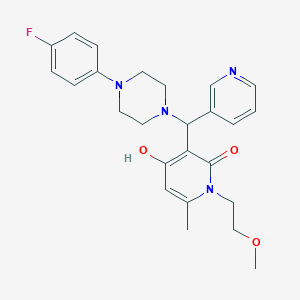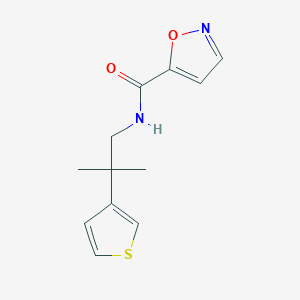![molecular formula C14H14O3S B2684982 5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid CAS No. 696648-05-2](/img/structure/B2684982.png)
5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid is a biochemical compound used for proteomics research . It has a molecular formula of C14H14O3S and a molecular weight of 262.32 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=CC=C (C=C1)CSCC2=CC=C (O2)C (=O)O . This notation provides a way to represent the structure using ASCII strings.Applications De Recherche Scientifique
Biomonitoring and Risk Assessment
Furan derivatives like 5-hydroxymethylfurfural (HMF) and its metabolites, including 2-furoic acids, are studied for their presence in foods and their metabolism in humans. Such compounds are of interest in biomonitoring and assessing exposure risks to furfural and HMF from both environmental sources and dietary intake. The analysis of these metabolites can help in understanding the potential health implications of exposure to furan compounds in our environment and food (Bonari et al., 2018).
Catalysis and Fine Chemical Synthesis
Research on furan derivatives also extends to their use in catalytic processes and the synthesis of fine chemicals. For instance, alkyl 5-benzyl-2-furoates are synthesized through a two-step process involving selective oxidative esterification and alkylation, demonstrating the utility of furan compounds as intermediates in producing valuable chemical products. This approach highlights the potential of furan derivatives in synthesizing complex molecules and fine chemicals, such as antiviral drugs (Arias et al., 2016).
Biocatalysis and Sustainable Chemistry
The field of biocatalysis explores the use of enzymes to convert furan derivatives into valuable chemicals, emphasizing the development of sustainable and environmentally friendly chemical processes. For example, the biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from HMF and other furan derivatives presents a green alternative to petroleum-derived chemicals for producing bio-based polymers. This research indicates the potential of furan compounds in contributing to the development of renewable materials and chemicals through biocatalytic methods (Yuan et al., 2019).
Antimicrobial Activities
Furan derivatives are explored for their antimicrobial properties, demonstrating the diverse biological activities of these compounds. For example, organotin(IV) carboxylates derived from furan compounds exhibit significant antimicrobial activities against a range of fungi and bacteria, suggesting the potential of furan derivatives in developing new antimicrobial agents (Dias et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
5-[(4-methylphenyl)methylsulfanylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-10-2-4-11(5-3-10)8-18-9-12-6-7-13(17-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLCOKVKQDPXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2684900.png)
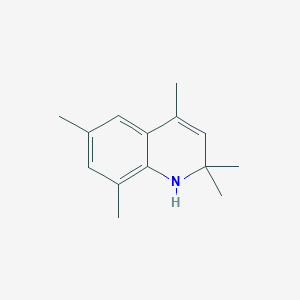
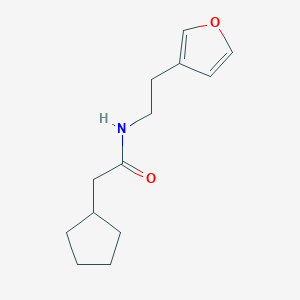

![N-(3-(dimethylamino)propyl)-2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2684907.png)
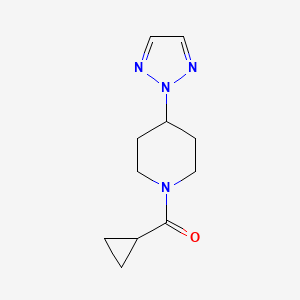
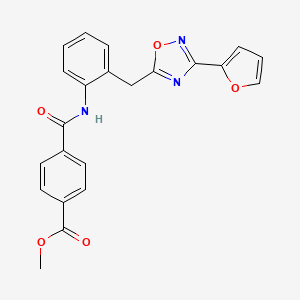
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2684911.png)
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenylsulfanylpropanamide](/img/structure/B2684912.png)
![7-((2R,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-3h-pyrrolo[2,3-d]pyrimidin-4(7h)-one](/img/structure/B2684915.png)
![ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2684916.png)
